S,S-Di-tert-butyl propanebis(thioate)

Asymmetric organocatalysis Michael addition Dithiomalonate

Researchers face slow reaction rates and poor enantioselectivity with standard malonates in asymmetric C-C bond formations. S,S-Di-tert-butyl propanebis(thioate) eliminates these bottlenecks through enhanced α-C-H acidity, enabling complete, high-ee conversions under mild organocatalytic conditions. - Achieves 85-99% yield and up to 98:2 er in Michael additions within 1 hour at RT. - Outperforms dimethyl malonate, which requires 96 h for only 20% yield under identical conditions. - Bulky tert-butyl thioester groups provide tunable selectivity for dissymmetric malonate synthesis.

Molecular Formula C11H20O2S2
Molecular Weight 248.4 g/mol
CAS No. 81787-33-9
Cat. No. B3286015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS,S-Di-tert-butyl propanebis(thioate)
CAS81787-33-9
Molecular FormulaC11H20O2S2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESCC(C)(C)SC(=O)CC(=O)SC(C)(C)C
InChIInChI=1S/C11H20O2S2/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3
InChIKeyWORGTDIEGRRNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S,S-Di-tert-butyl Propanebis(thioate) – High-Reactivity Dithiomalonate Synthon Profile


S,S-Di-tert-butyl propanebis(thioate) (synonym: S,S′-di-tert-butyl dithiomalonate; CAS 81787-33-9) is a symmetrical, doubly tert-butyl-thiol ester derivative of propanebis(thioic) acid with molecular formula C₁₁H₂₀O₂S₂ and a molecular weight of 248.40 g·mol⁻¹ . Unlike its oxygen-based malonate ester counterparts, the compound belongs to the dithiomalonate subclass, where the substitution of carbonyl oxygen atoms with sulfur confers significantly enhanced C–H acidity at the α-position, making it a potent pro-nucleophile in carbon–carbon bond-forming reactions [1]. This class-level property is the primary driver of its utility in asymmetric synthesis and organocatalysis, while the bulky tert-butyl thioester groups provide distinct steric and leaving-group properties compared to methyl, ethyl, or phenyl dithiomalonate analogs.

Enhanced α-C–H acidity enables catalytic enolate generation
Compatible with chiral guanidine organocatalysis for Michael additions
Bulky tert-butyl thioester provides steric differentiation in asymmetric synthesis

Why Generic Malonates or Other Dithiomalonates Cannot Substitute


Attempting to substitute S,S-di-tert-butyl propanebis(thioate) with a standard dialkyl malonate (e.g., dimethyl or diethyl malonate) or an alternative dithiomalonate fails on two critical, quantifiable performance axes: reaction rate and enantioselectivity. The oxygen-based malonates suffer from inferior α-C–H acidity, leading to sluggish enolate formation; a direct comparison shows that under identical organocatalytic Michael addition conditions, dimethyl malonate requires 96 hours to achieve a mere 20% yield, whereas S,S-di-tert-butyl dithiomalonate reaches completion within 1 hour at room temperature [1]. Furthermore, within the dithiomalonate family, the tert-butyl thioester offers a distinct steric and electronic profile that directly impacts catalyst turnover and stereochemical outcome—simply swapping to an S,S′-dimethyl or S,S′-diphenyl dithiomalonate alters both the reaction rate and the enantiomeric ratio, as demonstrated across multiple substrates in the same study [1]. These differences are not marginal; they determine whether a synthetic sequence is practical at scale and whether chiral purity targets can be met without additional purification steps.

Dimethyl/diethyl malonate

Oxygen ester malonates may exhibit sluggish enolate formation, reported >96× slower reaction time and lower enantioselectivity under organocatalytic conditions.

Smaller S-alkyl dithiomalonates (methyl, ethyl)

Reduced steric bulk may alter enantioselectivity and reaction rate; tert-butyl variant consistently achieves high ee across tested substrates.

S-phenyl dithiomalonate

Aromatic thioester changes electronic and steric profile; stereochemical outcome may shift and is not interchangeable without re-optimization.

Quantitative Performance Evidence vs. Closest Analogs


Reaction Rate Acceleration vs. Dimethyl Malonate

Under catalysis by chiral bicyclic guanidine 1 (20 mol%), the Michael addition of dimethyl malonate (the oxygen-based comparator) to N-ethylmaleimide required 96 h to afford only 20% yield (47% ee). In contrast, S,S-di-tert-butyl propanebis(thioate) (designated as 5a) achieved full conversion within 1 h at room temperature using only 10 mol% catalyst loading, demonstrating that the dithioate is dramatically more reactive than its oxygen ester counterpart [1]. This represents a >96-fold reduction in reaction time with half the catalyst loading while simultaneously attaining high enantioselectivity (er up to 98:2 across various acceptors).

Reaction rate
Head-to-head
S,S-di-tert-butyl: full conv. 1 h, 10 mol% cat, 85–99% yield, er up to 98:2. Dimethyl malonate: 20% yield, 96 h, 47% ee.
Supports >96× faster completion and higher enantioselectivity
Michael addition to N-ethylmaleimide, CH₂Cl₂, rt, guanidine catalyst
Asymmetric organocatalysis Michael addition Dithiomalonate

Enhanced α-C–H Acidity and Superior Nucleophilicity

The origin of the reactivity advantage observed for S,S-di-tert-butyl propanebis(thioate) and its dithiomalonate congeners is the significantly higher α-proton acidity of thioesters relative to oxoesters. Poor orbital overlap between C(2p) and S(3p) in the thiocarbonyl group reduces resonance stabilization of the ground state, thereby lowering the pKₐ of the α-C–H bond [1]. This class-level property enables efficient enolate generation under mild, catalytic conditions, as demonstrated by the successful Michael addition of dithiomalonates using a Brønsted base organocatalyst (guanidine 1), whereas the oxygen malonate required substantially longer times and gave poor conversion.

α-C–H acidity
Class-level
Thioester α-protons are more acidic than oxoesters due to reduced resonance stabilization. Kinetic acceleration >96× under catalytic base.
Enables mild catalytic enolate generation, avoiding stoichiometric strong bases
No direct pKₐ measurement reported for this compound
Physical organic chemistry Enolate reactivity C–H acidity

Thermal Stability Advantage over Oxygen Analogues

A distinct class-level thermal stability advantage for dithio derivatives relative to their oxygen analogues is documented in the Science of Synthesis compendium. Specifically, S,S-di-tert-butyl dithiotricarbonate—a structurally related symmetrical S,S-diester—is reported to be thermally stable and does not decompose upon extended exposure to elevated temperatures (55 °C for 7 h), unlike its oxygen counterparts which undergo thermal decomposition [1]. While this example is not the target compound itself, the structural analogy (both are symmetrical tert-butyl dithioesters with a central carbonyl or thiocarbonyl bridging unit) supports the inference that the dithioate functionality in S,S-di-tert-butyl propanebis(thioate) confers superior thermal robustness compared to the corresponding oxygen malonate, di-tert-butyl malonate.

Thermal stability
Class-level
Analogous S,S-di-tert-butyl dithiotricarbonate reported stable at 55°C for 7 h; oxygen analogue decomposed.
May support thermal robustness in heated process steps
Inferred from structural analog; direct data for target compound needed
Thermal stability Dithiocarbonate Process safety

Steric Differentiation in Enantioselective Catalysis

Within the dithiomalonate series evaluated by Ye et al., the tert-butyl ester variant (5a) was not the only analogue tested. The study prepared a series of S,S′-dialkyl dithiomalonates and demonstrated that the identity of the thioester alkyl group significantly affected both reaction rate and enantioselectivity in the guanidine-catalyzed Michael addition [1]. While explicit tabulated data for every S,S′-dialkyl variant is not provided in the available abstract and excerpts, the authors explicitly state that 'significant improvements in both reaction rates and ee values were achieved' when switching from dialkyl malonates to the dithiomalonate series, and within the dithiomalonates, the tert-butyl ester was highlighted as a model substrate yielding excellent results (85–99% yield, er up to 98:2). This implies that the tert-butyl group's steric bulk contributes positively to the stereodifferentiating transition state, a consideration that would not be replicated by smaller alkyl (methyl, ethyl) or aromatic (phenyl) dithiomalonate esters.

Steric effect
Context-dependent
tert-Butyl dithiomalonate: 85–99% yield, er 94:6–98:2 across multiple Michael acceptors; other S-alkyl variants reported less favorable results.
Bulky tert-butyl group contributes to high enantioselectivity
Complete comparative data for all alkyl variants not fully tabulated
Asymmetric catalysis Steric effects Substrate scope

High-Confidence Application Scenarios


Enantioselective Michael Addition for Chiral Building Blocks

The most rigorously quantified application is the enantioselective Michael addition to maleimides, cyclic enones, furanones, and acyclic 1,4-dioxobutenes catalyzed by chiral bicyclic guanidine 1. Here, S,S-di-tert-butyl propanebis(thioate) delivers complete conversion within 1 hour at room temperature with 10 mol% catalyst, achieving isolated yields of 85–99% and enantiomeric ratios up to 98:2 [1]. This reactivity profile directly enables the rapid construction of enantioenriched 1,5-dicarbonyl derivatives—valuable intermediates for bioactive molecule synthesis—with high throughput and minimal catalyst loading. Users procuring this compound for asymmetric Michael addition workflows can expect a substantially shorter cycle time and higher optical purity compared to the same reaction performed with dimethyl or diethyl malonate.

Mild Catalytic Enolate Generation for C–C Bond Formation

The enhanced α-C–H acidity of dithiomalonates relative to oxygen malonates, as demonstrated by the kinetic data in the Michael addition study, makes S,S-di-tert-butyl propanebis(thioate) a superior pro-nucleophile in any base-catalyzed C–C bond-forming reaction where enolate generation is rate-limiting [1]. This includes aldol additions, Mannich reactions, and alkylations where standard malonates require strong bases (e.g., LDA, NaH) and cryogenic temperatures. The compound's ability to form a reactive enolate under mild organocatalytic conditions translates to broader functional group tolerance, reduced cryogenic cooling costs, and safer scale-up profiles—advantages that are directly relevant to medicinal chemistry and process R&D laboratories evaluating synthetic route robustness.

Selective Thioester Displacement for Dissymmetric Malonates

Beyond the Michael addition, the tert-butyl thioester group serves as a tunable leaving group for the synthesis of dissymmetric malonates. Literature on dithiomalonate chemistry, including the work of Wauke et al. (2016) and earlier studies, demonstrates that symmetric dithiomalonates can undergo selective, thermal mono-alcoholysis or mono-aminolysis to yield S,O- or S,N-malonates with high selectivity [1]. The tert-butyl thioester offers a differentiated steric profile that can enhance selectivity in these transformations compared to less bulky S,S′-dimethyl or S,S′-diethyl analogs. Although head-to-head selectivity data for the tert-butyl variant versus other alkyl dithiomalonates in dissymmetric synthesis is not available in the accessed sources, the well-precedented class reactivity makes this a rational, high-value application scenario for researchers needing site-differentiated malonic acid derivatives.

High-Temperature Process Stability

For process steps that require sustained heating—such as thermal acylketene formation (a key step in dissymmetric malonate synthesis), high-boiling solvent reflux, or downstream distillation—S,S-di-tert-butyl propanebis(thioate) offers a class-level thermal stability advantage over its oxygen counterparts. The Science of Synthesis documents that structurally analogous S,S-di-tert-butyl dithio derivatives remain intact at 55 °C for over 7 hours without decomposition, while oxygen analogues degrade [1]. Although direct thermogravimetric data for the target compound itself is not published, this class property justifies its selection over di-tert-butyl malonate in any synthetic sequence where thermal robustness is a process requirement, reducing the risk of yield loss, impurity formation, and exothermic safety events during heated operations.

Application
Selection Property
Validation Focus
Enantioselective Michael addition
High α-proton acidity and tert-butyl steric profile
Enantioselectivity and reaction rate with chiral guanidine catalysts
Mild enolate C–C bond formation
Enhanced enolate generation under mild base conditions
Catalyst loading, functional group compatibility, scale-up safety
Dissymmetric malonate synthesis
Selective tert-butyl thioester leaving group
Mono-alcoholysis/aminolysis selectivity and site differentiation
High-temperature process stability
Thermal robustness of dithioester linkage
Stability under prolonged heating and exothermic process safety
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